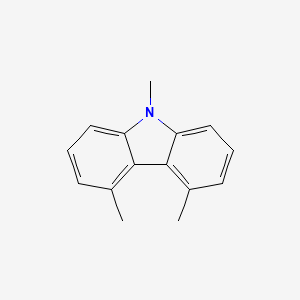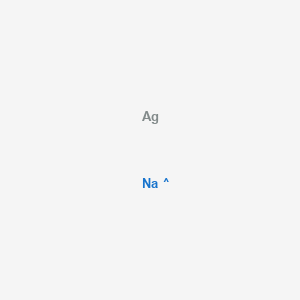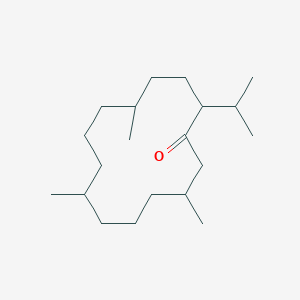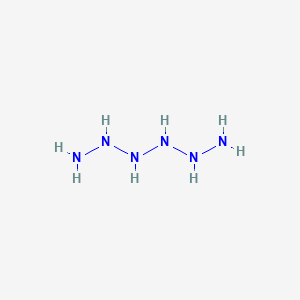
Hexaazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaazane, also known as H8N6, is a compound composed of eight hydrogen atoms and six nitrogen atoms. It belongs to the class of azanes, which are acyclic, saturated hydronitrogens. This compound is a relatively less-studied compound but holds potential for various scientific applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaazane can be synthesized through various methods, although detailed synthetic routes are not extensively documented. One common approach involves the reaction of ammonia with nitrogen-rich compounds under controlled conditions. The reaction typically requires high pressure and temperature to facilitate the formation of the N-N bonds .
Industrial Production Methods: Industrial production of this compound is not well-established due to its limited commercial applications. potential methods could involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Hexaazane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.
Reduction: Ammonia and other nitrogen-hydrogen compounds.
Substitution: Various substituted nitrogen compounds depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other nitrogen-rich compounds.
Biology: Hexaazane derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of hexaazane involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The nitrogen atoms in this compound can also act as electron donors, facilitating various chemical transformations .
Comparison with Similar Compounds
Hexaazane is unique compared to other azanes due to its higher nitrogen content. Similar compounds include:
Ammonia (NH3): The simplest azane with one nitrogen atom.
Hydrazine (N2H4): Contains two nitrogen atoms and is used as a rocket propellant.
Triazane (N3H5):
This compound’s higher nitrogen content makes it a potential candidate for high-energy applications and as a precursor for synthesizing more complex nitrogen-rich compounds.
Properties
CAS No. |
50511-61-0 |
|---|---|
Molecular Formula |
H8N6 |
Molecular Weight |
92.10 g/mol |
InChI |
InChI=1S/H8N6/c1-3-5-6-4-2/h3-6H,1-2H2 |
InChI Key |
HVPXFUWOXUHAFG-UHFFFAOYSA-N |
Canonical SMILES |
NNNNNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


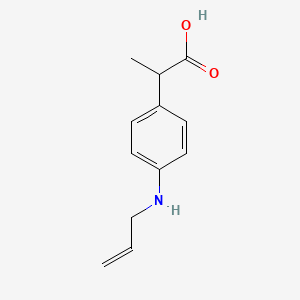
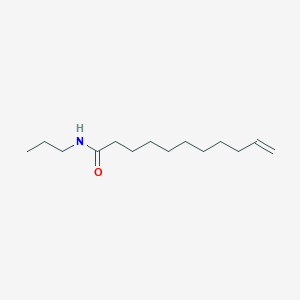
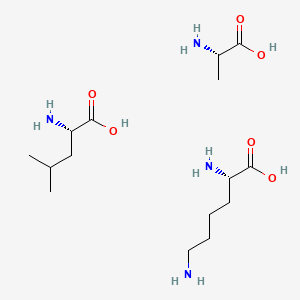
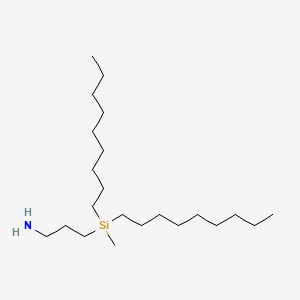
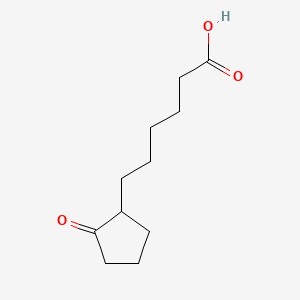
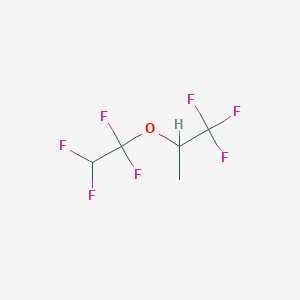
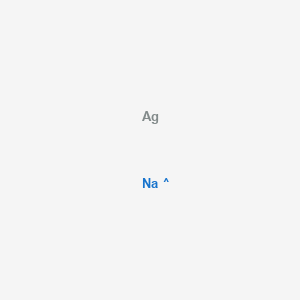
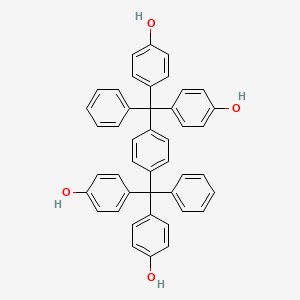
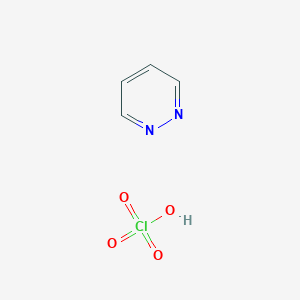
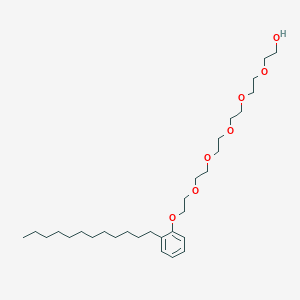
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
